![molecular formula C19H21FN2O B5675961 1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine](/img/structure/B5675961.png)
1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, utilizing carbamimide and benzoic acid derivatives under basic conditions. These processes are typically followed by characterization techniques such as LCMS, NMR, IR, and CHN elemental analysis to confirm the structure of the synthesized compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is typically elucidated through single-crystal X-ray diffraction (XRD) data, revealing details such as crystallization system, space group, and intermolecular interactions. These structures often exhibit specific geometric configurations and are stabilized through weak intermolecular interactions, including hydrogen bonding and π–π stacking (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction of nitro groups, which are fundamental in synthesizing specific compounds like 1-(2,3-dimethylphenyl)piperazine derivatives. These reactions are critical for modifying the chemical structure and achieving desired properties (Li Ning-wei, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization form, melting point, and solubility, are often determined through empirical studies and are crucial for understanding their behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential biological activities, are essential for their application in fields like medicinal chemistry. While specific data for 1-(2,3-dimethylphenyl)-4-(4-fluorobenzoyl)piperazine may not be provided, similar compounds have been studied for their potential in vitro antibacterial and anthelmintic activities, showcasing the diverse applications of these derivatives (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)19(23)16-6-8-17(20)9-7-16/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVHBDUQAEBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl](4-fluorophenyl)methanone |
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